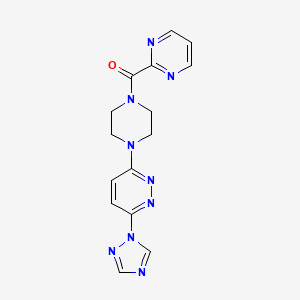

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Description

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone" features a hybrid heterocyclic scaffold combining pyridazine, 1,2,4-triazole, piperazine, and pyrimidine moieties. The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) confers distinct electronic properties, while the 1,2,4-triazole substituent may enhance metabolic stability compared to 1,2,3-triazole analogs . The piperazine linker and pyrimidin-2-yl group could facilitate interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

pyrimidin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N9O/c25-15(14-17-4-1-5-18-14)23-8-6-22(7-9-23)12-2-3-13(21-20-12)24-11-16-10-19-24/h1-5,10-11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLHJBNKZFJDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Synthesis of the Pyridazine Moiety: The pyridazine ring can be formed through the condensation of hydrazine with a suitable dicarbonyl compound.

Coupling Reactions: The triazole and pyridazine intermediates are then coupled using a suitable linker, often involving nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Formation of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine derivatives.

Final Assembly: The pyrimidine moiety is introduced in the final step, often through a condensation reaction with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridazine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitrogen atoms in the heterocyclic rings, potentially leading to the formation of amines.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the scientific research applications of this compound, highlighting its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to standard antibiotics. The presence of the triazole ring is believed to play a crucial role in this activity by inhibiting specific enzymes essential for microbial survival.

Anticancer Properties

Research indicates that this compound demonstrates cytotoxic effects on various cancer cell lines. It induces apoptosis through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential. For instance, a related study reported an IC50 value of 0.99 μM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

Antifungal Activity

Preliminary data suggest that the compound also possesses antifungal properties against common pathogens, indicating its potential utility in treating fungal infections. The triazole component may interfere with ergosterol biosynthesis in fungal cells, leading to cell death.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. It appears to modulate cytokine production and immune cell activity, suggesting its applicability in treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy and safety profile of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated MIC values lower than traditional antibiotics against E. coli and S. aureus. |

| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

Detailed Findings from Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties against various bacterial strains, revealing that specific substitutions on the pyridazine ring enhanced antibacterial activity.

-

Anticancer Activity :

- Another investigation focused on cytotoxic effects across multiple cancer cell lines using MTT assays, confirming significant apoptosis induction.

-

Anti-inflammatory Effects :

- Research indicated that treatment with this compound reduced inflammatory markers significantly in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, while the pyridazine and pyrimidine rings might interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from published studies:

Key Observations :

- Triazole Position : The target compound’s 1,2,4-triazole may offer superior metabolic stability compared to 1,2,3-triazole derivatives (e.g., 8p, 10a), which are prone to enzymatic degradation .

- Piperazine Substituents : Bulky aryl groups (e.g., 8p’s 4-methoxy-2-nitrophenyl) enhance target affinity but may limit bioavailability, whereas alkyl chains (e.g., 10a’s propyl) improve lipophilicity .

Research Findings and Limitations

- Structure-Activity Relationships (SAR) :

- Knowledge Gaps: Experimental data on the target’s solubility, pharmacokinetics, and toxicity are unavailable.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone, often referred to by its IUPAC name or its chemical structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and therapeutic potential, supported by relevant data tables and case studies.

The molecular formula of the compound is with a molecular weight of 306.35 g/mol. Its structure includes a piperazine moiety linked to a pyridazine and triazole ring system, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit certain kinases, which are critical in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antibiotic.

Biological Activity Data

A summary of key biological activities and findings related to the compound is presented in the following table:

Case Study 1: Antitubercular Activity

In a study aimed at discovering new anti-tubercular agents, derivatives similar to the compound were synthesized and evaluated. Among these, several compounds exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. The most promising candidates showed low cytotoxicity against human embryonic kidney cells (HEK-293), indicating their potential as safe therapeutic agents .

Case Study 2: Kinase Inhibition

Research into the inhibition of cyclin-dependent kinases (CDKs) revealed that compounds structurally related to this compound demonstrated potent inhibition of CDK4 and CDK6. These kinases are often implicated in cancer progression, making inhibitors valuable for therapeutic development .

Q & A

Q. What are the key challenges in synthesizing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound involves multi-step coupling reactions, including nucleophilic substitution and amide bond formation. Key challenges include regioselective introduction of the 1,2,4-triazole moiety onto the pyridazine ring and maintaining stability of the piperazine linker. Optimization strategies include:

- Using Pd-catalyzed cross-coupling for triazole-pyridazine conjugation (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Protecting group strategies (e.g., Boc for piperazine) to prevent side reactions during coupling steps .

- Purification via preparative HPLC or column chromatography to isolate intermediates with >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

- 1H/13C NMR : Focus on chemical shifts for triazole protons (δ 8.2–8.5 ppm), pyridazine protons (δ 7.5–8.0 ppm), and piperazine CH2 groups (δ 2.5–3.5 ppm) .

- ESI-MS : Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]+) .

- X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing, if applicable .

- HPLC-PDA : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) to enhance this compound’s biological efficacy against parasitic or microbial targets?

Methodological Answer: SAR studies should focus on:

- Triazole substitution : Replace 1H-1,2,4-triazol-1-yl with 1,2,3-triazole to assess impact on target binding (e.g., antileishmanial activity in ) .

- Pyridazine modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2) to improve metabolic stability .

- Piperazine linker optimization : Compare flexible vs. rigid analogs (e.g., phenylpiperazine derivatives in ) to modulate pharmacokinetics .

Q. Example SAR Table

Q. What experimental strategies resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

- Standardize assay conditions : Use identical cell lines (e.g., THP-1 macrophages for antileishmanial assays) and control for pH, temperature, and serum content .

- Orthogonal validation : Confirm activity via fluorescence-based ATP assays (for viability) and microscopy (for parasite burden) .

- Dose-response curves : Calculate EC50 values in triplicate to assess reproducibility .

Q. How can researchers design selective inhibitors using this compound to minimize off-target effects in kinase or receptor studies?

Methodological Answer:

- Molecular docking : Use homology models of target kinases (e.g., Lmj_MPK4 for Leishmania) to identify critical hydrogen bonds between the triazole group and catalytic lysine residues .

- Selectivity screens : Profile against kinase panels (e.g., 100+ human kinases) to identify off-target binding .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to enhance tissue specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles between primary cells and immortalized cell lines?

Methodological Answer:

- Primary cell validation : Test in human peripheral blood mononuclear cells (PBMCs) to compare with immortalized lines (e.g., HEK293) .

- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V) vs. necrosis (propidium iodide) .

- Metabolic profiling : Assess mitochondrial toxicity via Seahorse assays (e.g., OCR/ECAR ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.